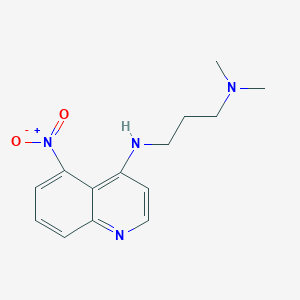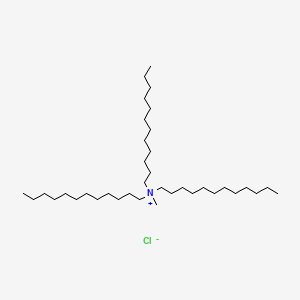
Tridodecylmethylammonium chloride
概要
説明
Tridodecylmethylammonium chloride (TDMAC) is a cationic surfactant commonly used in various industrial and research applications . It belongs to the family of quaternary ammonium compounds and has a positively charged head and a hydrophobic tail . This allows it to be used as a detergent, emulsifier, and antimicrobial .
Synthesis Analysis
TDMAC is a quaternary ammonium salt, mainly produced by the reaction between tridodecylmethylamine and hydrochloric acid .Molecular Structure Analysis
The linear formula of TDMAC is [CH3(CH2)11]3N (Cl)CH3 . Its molecular weight is 572.47 g/mol .Chemical Reactions Analysis
TDMAC is able to generate positive charges on carbon atoms in graphene sheets via intermolecular charge transfer . It produces a precipitate that’s a complex of graphene oxide . This graphene-TDMAC material shows electrocatalytic activity and catalytic activity .Physical And Chemical Properties Analysis
TDMAC is a white to pale yellow solid . It is slightly soluble in water . It is stable and decomposes by high heat .科学的研究の応用
Catalyst in Transesterification
Tridodecylmethylammonium chloride can be used as a catalyst in the transesterification of methyl esters with glycidol to synthesize glycidyl esters . Transesterification is a chemical reaction that involves the exchange of esterified substances and alcohols. The compound’s catalytic properties make it suitable for this process .
Additive for Polyaniline Membranes
This compound can also serve as a bulky lipophilic cationic additive for polyaniline membranes . Polyaniline is a conducting polymer that has been widely used in various applications due to its unique properties, such as environmental stability and simple synthesis .
Heparinization Processes
In biomedical applications, Tridodecylmethylammonium chloride is used in heparinization processes to produce thromboresistant materials . These materials are used in contact with blood in the vascular system .
Bonding Anionic Antibiotics
Another important application in the biomedical field is to bond anionic antibiotics non-covalently in prosthetic materials . This helps to prevent infections associated with the use of these materials .
Generation of Positive Charges on Carbon Atoms
In chemical applications, Tridodecylmethylammonium chloride is able to generate positive charges on carbon atoms in graphene sheets via intermolecular charge transfer . This produces a precipitate that’s a complex of graphene oxide .
Electrocatalytic and Catalytic Activity
The graphene-Tridodecylmethylammonium chloride material shows electrocatalytic activity and catalytic activity . This makes it useful in various chemical reactions and processes .
Ion-Selective Electrodes
Tridodecylmethylammonium chloride is used in ion-selective electrodes (ISEs; membrane electrodes), which are electrochemical sensors useful in various analytical applications . The compound exhibits significant potentiometric response to heparin in the clinically relevant concentration range .
Detection of Bisphenol A
Electrode substrates containing Tridodecylmethylammonium chloride are used as potentiometric sensors for detecting bisphenol A . Bisphenol A is a chemical compound that is often used in the production of plastics and epoxy resins .
Safety And Hazards
将来の方向性
TDMAC is a chloride ion-selective solvent polymeric membrane electrodes component . The ion-selective electrodes (ISEs; membrane electrodes) are electrochemical sensors useful in various analytical applications . This suggests potential future directions in the development of sensors and analytical applications .
特性
IUPAC Name |
tridodecyl(methyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H78N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHRWOBHKASWGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H78ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884360 | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridodecylmethylammonium chloride | |
CAS RN |
7173-54-8 | |
| Record name | Tridodecylmethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridodecylmethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: TDMAC exhibits a strong affinity for heparin, a negatively charged polysaccharide. This interaction stems from the electrostatic attraction between the positively charged quaternary ammonium group of TDMAC and the negatively charged sulfate and carboxylate groups present in heparin [, ]. This binding effectively neutralizes heparin's anticoagulant activity, making TDMAC-coated surfaces useful in applications where blood compatibility is desired [, , ].
A: TDMAC acts as an anion exchanger within polymeric membranes used in ion-selective electrodes (ISEs) [, , ]. The positive charge of TDMAC facilitates the selective extraction of anions from the sample solution into the membrane phase. This selective partitioning of anions forms the basis for the potentiometric response of TDMAC-based ISEs towards specific target anions [, , , ].
ANone: The molecular formula of TDMAC is C37H78ClN, and its molecular weight is 574.45 g/mol.
ANone: While the provided articles primarily focus on TDMAC's applications, spectroscopic characterization data, such as NMR or IR spectra, are not explicitly provided.
A: TDMAC is highly compatible with PVC and acts as an effective anion exchanger within these membranes [, , ]. The presence of TDMAC improves the long-term stability of PVC-based ISEs by reducing membrane resistance and enhancing selectivity for target anions [].
A: Yes, TDMAC's ability to bind heparin allows for the creation of heparin-coated surfaces that exhibit improved blood compatibility [, , ]. This property has led to the development of TDMAC-heparin coated vascular grafts with reduced thrombogenicity [, , ].
ANone: The provided research papers do not explore the catalytic properties of TDMAC. Its applications primarily focus on its surfactant properties and its ability to bind anions and heparin.
ANone: While the provided articles highlight experimental findings, there is no mention of specific computational studies focusing on TDMAC's interactions using techniques like molecular docking or molecular dynamics simulations.
A: The three long dodecyl chains contribute to the lipophilic nature of TDMAC [, , ]. This lipophilicity enables TDMAC to integrate effectively into hydrophobic environments like PVC membranes used in ISEs [, ]. Additionally, the long alkyl chains enhance the binding of TDMAC to heparin, likely through hydrophobic interactions with the polysaccharide backbone [].
A: While the documents don't directly address TDMAC's inherent stability under various conditions or specific formulation strategies, they demonstrate its successful incorporation into PVC membranes [, , , ] and its utilization in coating procedures for medical devices [, , ].
ANone: The provided research focuses primarily on the use of TDMAC in material science and analytical chemistry applications. As a result, there is limited information regarding SHE regulations, pharmacokinetics, toxicology, or other aspects related to drug development or biological interactions.
A: The research on TDMAC showcases its versatility across various disciplines. Its use in developing ion-selective electrodes for analytical applications [, , , , ] highlights its relevance in analytical chemistry. Additionally, its application in modifying the surface of biomaterials to improve blood compatibility [, , , ] demonstrates its significance in biomedical engineering and material science. This interdisciplinary application of TDMAC underscores the potential for synergistic advancements involving this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



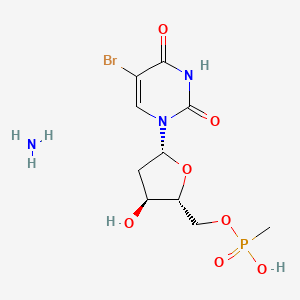

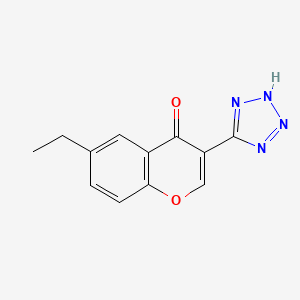

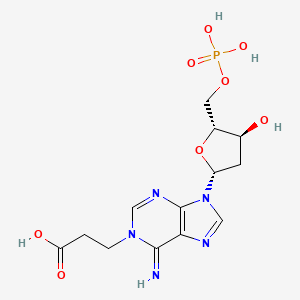
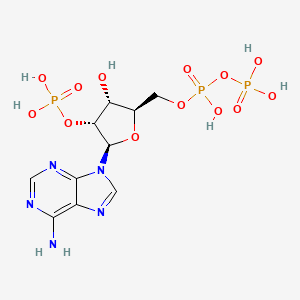

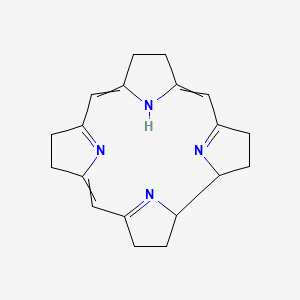

![(2S)-2-amino-2-[(2,3-dihydroxyphenyl)methyl]-3-fluoropropanoic acid](/img/structure/B1196220.png)

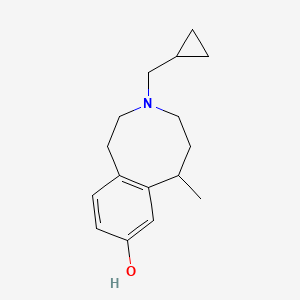
![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)
